3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID
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Overview
Description
3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. The presence of both ethoxy and trifluoromethoxy groups on the phenyl ring imparts distinct electronic properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function . The trifluoromethoxy group might enhance the compound’s binding affinity to its targets due to its strong electron-withdrawing properties.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound might interfere with biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s physical properties such as its melting point (79°c) and its molecular weight (20593 g/mol) suggest that it might have reasonable bioavailability .
Result of Action
Given its potential to form covalent bonds with various biological targets, it might lead to changes in cellular functions and processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water can lead to changes in the structure and concentration of hydrogen-bonded species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran, DMF).
Conditions: Reactions are typically conducted at temperatures ranging from room temperature to 100°C, depending on the desired transformation.
Major Products:
- The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Chemistry:
Organic Synthesis: The compound is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals.
Biology and Medicine:
Drug Discovery: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.
Diagnostic Tools: It is used in the synthesis of fluorescent probes and imaging agents for biological studies.
Industry:
Agrochemicals: The compound is utilized in the synthesis of herbicides and pesticides.
Electronics: It is employed in the production of organic semiconductors and other electronic materials.
Comparison with Similar Compounds
- 3-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Comparison:
- Electronic Properties: The presence of the ethoxy group in 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID provides a different electronic environment compared to its analogs, influencing its reactivity and selectivity in chemical reactions.
- Reactivity: The compound exhibits unique reactivity patterns in cross-coupling reactions, making it a valuable tool for the synthesis of specific biaryl structures that may not be easily accessible using other boronic acids.
Properties
IUPAC Name |
[3-ethoxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-2-16-7-3-6(10(14)15)4-8(5-7)17-9(11,12)13/h3-5,14-15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBQUPSDYSPZER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681627 |
Source
|
Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-87-5 |
Source
|
Record name | Boronic acid, B-[3-ethoxy-5-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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